Glycocholic acid hydrate

Description

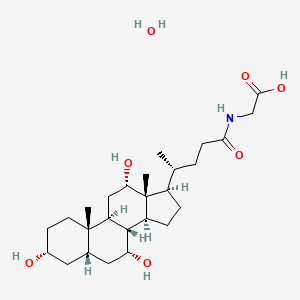

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647723 | |

| Record name | Glycocholic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192657-83-2 | |

| Record name | Glycocholic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glycocholic acid hydrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and biological significance of glycocholic acid hydrate. It is designed to be a valuable resource for professionals in research, development, and quality control, offering detailed experimental protocols and a thorough examination of its role in metabolic signaling pathways.

Chemical Properties and Structure

Glycocholic acid is a primary bile acid, formed in the liver through the conjugation of cholic acid with the amino acid glycine.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1] The hydrated form is commonly encountered in laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₆H₄₃NO₆·xH₂O | [2][3] |

| Molecular Weight | 465.63 g/mol (anhydrous) | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Approximately 128-130 °C (for the sesquihydrate) | [2] |

| 165-168 °C (anhydrous) | [1] | |

| Solubility | Water: Slightly soluble (0.33 g/L at 15°C, 8.3 g/L in boiling water) | [2] |

| Ethanol: Approximately 1 mg/mL | [2] | |

| DMSO: Approximately 10 mg/mL | [2] | |

| Dimethylformamide (DMF): Approximately 10 mg/mL | [2] | |

| pKa | 3.8 - 4.4 | [4] |

| Optical Rotation | [α]D²³ +30.8° (c = 7.5 in 95% ethanol) | [2] |

Structural Information

The chemical structure of glycocholic acid consists of a steroid nucleus (cholic acid) linked via an amide bond to glycine.

| Identifier | Value | References |

| IUPAC Name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [1] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@HO)C | [1] |

| InChI Key | RFDAIACWWDREDC-FRVQLJSFSA-N | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a protocol for assessing its biological activity.

Determination of Melting Point

Method: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Procedure:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set the initial heating rate to a rapid setting to approach the expected melting point (approximately 120 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[5]

-

For accurate results, perform the determination in triplicate.

-

Determination of Solubility

Method: Shake-Flask Method[6]

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After 24 hours, carefully filter the solutions using a 0.45 µm syringe filter to remove undissolved solid.

-

Dilute an aliquot of the clear supernatant with an appropriate solvent.

-

Analyze the concentration of glycocholic acid in the diluted supernatant using a validated analytical method, such as HPLC-UV (see section 2.4).

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

-

Determination of pKa

Method: Potentiometric Titration[7]

-

Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.

-

Reagents:

-

Standardized 0.1 M sodium hydroxide (NaOH) solution.

-

0.1 M hydrochloric acid (HCl) solution.

-

Potassium chloride (KCl) solution (1 M).

-

This compound solution (approximately 1 mM in deionized water).

-

-

Procedure:

-

Pipette 20 mL of the this compound solution into a beaker.

-

Add a small amount of KCl solution to maintain a constant ionic strength.[7]

-

Place a magnetic stir bar in the beaker and place it on the magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH.

-

Titrate the solution by adding small increments (0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[8]

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Method: Reversed-Phase HPLC with UV Detection[9][10]

-

Instrumentation:

-

HPLC system with a UV detector, autosampler, and column oven.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of dilutions for the calibration curve.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

-

-

Procedure:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by quantifying against the reference standard.

-

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Detailed assignments of the proton and carbon signals have been reported in the literature, confirming the steroidal backbone and the glycine conjugate.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of glycocholic acid. In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is typically observed. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions resulting from the cleavage of the amide bond and losses of water molecules from the steroid core.[15][16][17]

Biological Activity and Signaling Pathways

Glycocholic acid is not merely a digestive aid; it is also a signaling molecule that modulates various metabolic pathways, primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR by glycocholic acid initiates a cascade of events that regulate bile acid homeostasis, lipid metabolism, and glucose metabolism.

Experimental Workflow for Investigating FXR Activation

The following workflow outlines a typical experiment to assess the activation of FXR by glycocholic acid in a human liver cell line (e.g., HepG2).

Detailed Protocol for FXR Reporter Gene Assay in HepG2 Cells: [8][18][19][20]

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection:

-

Seed HepG2 cells in a 24-well plate.

-

Co-transfect the cells with an FXR expression plasmid, a reporter plasmid containing an FXR response element upstream of a luciferase gene, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) or a vehicle control.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Quantitative PCR (qPCR) for Target Gene Expression: [18][19]

-

RNA Extraction: Following treatment with glycocholic acid, extract total RNA from the HepG2 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Synthesis and Purification

Glycocholic acid can be synthesized by the condensation of cholic acid and glycine. A common method involves the formation of a mixed anhydride of cholic acid, which then reacts with a glycine ester, followed by hydrolysis to yield glycocholic acid.[2][3][21][22] Purification is typically achieved through recrystallization.

This comprehensive guide provides a solid foundation for understanding the chemical and biological aspects of this compound. The detailed protocols and structured data are intended to support and enhance research and development efforts in the pharmaceutical and life sciences industries.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 3. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. saltise.ca [saltise.ca]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iosrphr.org [iosrphr.org]

- 11. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. researchgate.net [researchgate.net]

- 14. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Pivotal Role of Glycocholic Acid Hydrate in Digestive Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocholic acid, a primary conjugated bile acid, is a cornerstone of efficient lipid digestion and absorption. Synthesized in the liver through the conjugation of cholic acid with glycine, its principal function lies in the emulsification of dietary fats, a critical step that precedes enzymatic hydrolysis by pancreatic lipase. Beyond its role as a biological detergent, glycocholic acid is an integral signaling molecule, modulating its own synthesis and enterohepatic circulation, as well as influencing broader metabolic pathways through the activation of nuclear and G protein-coupled receptors. This technical guide provides a comprehensive overview of the multifaceted role of glycocholic acid in digestion, presenting quantitative data, detailed experimental methodologies, and visual representations of key physiological and experimental processes.

Introduction

The digestion and absorption of dietary lipids present a significant physiological challenge due to their inherent hydrophobicity within the aqueous environment of the gastrointestinal tract. The human body has evolved a sophisticated mechanism to overcome this, in which bile acids play a central role. Glycocholic acid, a major component of human bile, is indispensable in this process. Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to act as a potent emulsifying agent, breaking down large fat globules into smaller, more manageable droplets. This action dramatically increases the surface area available for pancreatic lipase to efficiently hydrolyze triglycerides into absorbable fatty acids and monoglycerides. Furthermore, glycocholic acid participates in the formation of mixed micelles, which are essential for the solubilization and transport of lipophilic molecules, including fat-soluble vitamins, to the intestinal mucosa for absorption. A deficiency in glycocholic acid can lead to significant malabsorption of fats and fat-soluble vitamins, resulting in steatorrhea and various nutritional deficiencies[1][2][3].

Synthesis and Enterohepatic Circulation

Glycocholic acid is a primary bile acid, meaning it is synthesized in the liver. The process begins with the conversion of cholesterol into cholic acid. Subsequently, cholic acid is conjugated with the amino acid glycine to form glycocholic acid[4][5]. This conjugation increases its solubility in the aqueous environment of the bile and small intestine.

After its synthesis, glycocholic acid is secreted into the bile and stored in the gallbladder. Upon the ingestion of a meal, particularly one containing fats, the release of cholecystokinin (CCK) stimulates gallbladder contraction, expelling bile into the duodenum[4][5]. Here, glycocholic acid performs its digestive functions.

The enterohepatic circulation is a highly efficient recycling system for bile acids. After facilitating fat digestion and absorption in the small intestine, the majority of glycocholic acid is reabsorbed in the terminal ileum and transported back to the liver via the portal vein. This process ensures a constant supply of bile acids for digestion while minimizing the need for de novo synthesis from cholesterol.

Quantitative Data on Glycocholic Acid and Digestion

The concentration and composition of bile acids are critical for their digestive efficacy. The following tables summarize key quantitative data related to glycocholic acid.

| Parameter | Value | Reference |

| Bile Acid Composition in Human Bile | ||

| Glycocholic Acid | Major Component | |

| Taurocholic Acid | Major Component | [6] |

| Glycochenodeoxycholic Acid | Major Component | [6] |

| Taurochenodeoxycholic Acid | Major Component | [6] |

| Deoxycholic Acid Derivatives | >90% of total biliary bile acids (combined with cholic and chenodeoxycholic acid derivatives) | [6] |

| Lithocholic Acid Derivatives | Minor Component | [6] |

| Concentration of Glycocholic Acid | ||

| In Human Serum (Healthy) | Varies, with a reported range up to 400 ng/mL in some studies. | [7] |

| In Human Bile | A major bile salt, contributing to a total bile salt concentration of ~0.7% of bile. | [8] |

| Impact of Bile Acid Malabsorption on Fat Digestion | ||

| Fecal Fat in Bile Acid Malabsorption | Elevated, leading to steatorrhea. | [1][3] |

| Clinical Manifestation | Chronic watery diarrhea, urgency, and fecal incontinence. | [2][9] |

Experimental Protocols

Quantification of Glycocholic Acid in Human Serum by LC-MS/MS

This protocol provides a method for the accurate and sensitive quantification of glycocholic acid in human serum, adapted from established methodologies.

Objective: To determine the concentration of glycocholic acid in human serum samples.

Materials:

-

Human serum samples

-

Glycocholic acid standard

-

D5-glycocholic acid (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Waters BEH C18 column (or equivalent)

-

Ultra-performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with electrospray ionization (ESI)

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

Spike a known volume of serum with the internal standard (D5-glycocholic acid).

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Perform chromatographic separation on the C18 column using a gradient elution with a mobile phase consisting of water with ammonium acetate and formic acid (A) and methanol/acetonitrile (B).

-

Detect glycocholic acid and the internal standard using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the glycocholic acid standard.

-

Calculate the concentration of glycocholic acid in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Lipid Emulsification Assay

This protocol outlines a method to assess the emulsifying capacity of glycocholic acid on a lipid substrate.

Objective: To visually and quantitatively assess the ability of glycocholic acid to emulsify a lipid in an aqueous solution.

Materials:

-

Glycocholic acid hydrate

-

Olive oil (or other triglyceride source)

-

Phosphate buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

Microplate reader (optional)

-

Vortex mixer

-

Microscope with imaging capabilities

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of glycocholic acid in PBS at a desired concentration (e.g., 10 mM).

-

Prepare serial dilutions of the glycocholic acid stock solution in PBS.

-

-

Emulsification:

-

In a series of test tubes, add a fixed volume of PBS (control) and the different concentrations of glycocholic acid solutions.

-

Add a small, fixed volume of olive oil to each tube.

-

Vortex each tube vigorously for a set amount of time (e.g., 2 minutes) to create an emulsion.

-

-

Visual and Microscopic Assessment:

-

Allow the tubes to stand for a defined period (e.g., 30 minutes).

-

Visually observe the stability of the emulsion. A stable emulsion will appear cloudy and homogenous, while an unstable mixture will show phase separation with a distinct oil layer.

-

Take a small aliquot from each tube and observe under a microscope to visualize the size and distribution of the lipid droplets.

-

-

Quantitative Assessment (Turbidity):

-

Measure the absorbance (turbidity) of each emulsion at a specific wavelength (e.g., 600 nm) using a spectrophotometer or microplate reader at different time points after vortexing. Higher absorbance indicates a more stable emulsion.

-

-

Data Analysis:

-

Plot the absorbance values against the concentration of glycocholic acid.

-

Compare the droplet size and distribution from the microscopic images.

-

Signaling Pathways Involving Glycocholic Acid

Glycocholic acid and other bile acids are not merely digestive aids; they are also potent signaling molecules that regulate gene expression through nuclear receptors and cell surface receptors.

Farnesoid X Receptor (FXR) Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid homeostasis. Glycocholic acid is an agonist for FXR.

Mechanism:

-

Activation: Glycocholic acid enters the enterocytes and hepatocytes and binds to FXR in the cytoplasm.

-

Translocation and Dimerization: Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Regulation: The FXR/RXR heterodimer binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.

-

Downstream Effects:

-

In the Ileum: Activation of FXR induces the expression of Fibroblast Growth Factor 19 (FGF19). FGF19 is secreted into the portal circulation and travels to the liver.

-

In the Liver: FGF19 binds to its receptor (FGFR4) on hepatocytes, which in turn suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop, reducing the production of new bile acids when levels are high. FXR also upregulates the expression of the bile salt export pump (BSEP), which promotes the secretion of bile acids from the liver into the bile.

-

References

- 1. What Causes Fecal Fat and How To Treat It [webmd.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Steatorrhea - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Role of bile acids in overweight and obese children and adolescents [frontiersin.org]

- 5. Role of bile acids in overweight and obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. med.virginia.edu [med.virginia.edu]

Glycocholic Acid Hydrate: A Deep Dive into its Mechanism of Action in Lipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycocholic acid, a glycine-conjugated form of the primary bile acid cholic acid, plays a pivotal role in lipid metabolism. Beyond its classical role in the emulsification and absorption of dietary fats and fat-soluble vitamins, glycocholic acid acts as a key signaling molecule, modulating intricate pathways that govern cholesterol, triglyceride, and energy homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms by which glycocholic acid hydrate influences lipid metabolism, with a focus on its interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of glycocholic acid's therapeutic potential in metabolic diseases.

Core Mechanisms of Action

Glycocholic acid's multifaceted effects on lipid metabolism are primarily mediated through the activation of two key receptors: FXR in the nucleus and TGR5 on the cell membrane. These interactions trigger a cascade of downstream events that regulate gene expression and cellular signaling, ultimately impacting lipid synthesis, transport, and catabolism.

Farnesoid X Receptor (FXR) Signaling

Glycocholic acid is an endogenous ligand for FXR, a nuclear receptor highly expressed in the liver and intestine. While it is considered a weaker agonist compared to chenodeoxycholic acid (CDCA), its physiological concentrations are sufficient to modulate FXR activity. The binding of glycocholic acid to FXR initiates a cascade of transcriptional regulation that is central to maintaining lipid and bile acid homeostasis.

a) Negative Feedback Regulation of Bile Acid Synthesis:

Upon activation by glycocholic acid in hepatocytes, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes. A key target is the small heterodimer partner (SHP), a transcriptional repressor.[1] FXR-induced SHP expression, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are critical for the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[2][3] This negative feedback loop is a crucial mechanism for preventing the accumulation of cytotoxic levels of bile acids.

In the intestine, FXR activation by glycocholic acid induces the expression and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[2] FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade involving c-Jun N-terminal kinase (JNK), which further represses CYP7A1 gene expression.[4]

b) Regulation of Cholesterol Metabolism:

By promoting the conversion of cholesterol to bile acids (albeit under feedback control), glycocholic acid contributes to cholesterol catabolism. Furthermore, FXR activation has been shown to influence cholesterol transport.

c) Regulation of Triglyceride Metabolism:

FXR activation by bile acids, including glycocholic acid, plays a significant role in lowering plasma triglyceride levels. This occurs through multiple mechanisms:

-

Inhibition of Lipogenesis: FXR activation leads to the SHP-mediated repression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5]

-

Increased VLDL Clearance: FXR can increase the clearance of very-low-density lipoproteins (VLDL) from the circulation.

TGR5 Signaling

Glycocholic acid and its unconjugated form, cholic acid, are also agonists for TGR5, a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and brown adipose tissue.[6][7] TGR5 activation initiates a distinct set of signaling events that primarily influence glucose homeostasis and energy expenditure, with indirect effects on lipid metabolism.

a) GLP-1 Secretion and Glucose Homeostasis:

In intestinal L-cells, TGR5 activation by glycocholic acid stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels promote the secretion of glucagon-like peptide-1 (GLP-1).[9][10] GLP-1 is an incretin hormone that enhances insulin secretion from pancreatic β-cells, suppresses glucagon release, and slows gastric emptying, all of which contribute to improved glucose tolerance.

b) Energy Expenditure:

TGR5 activation in brown adipose tissue and skeletal muscle also stimulates cAMP production, which in turn activates type 2 deiodinase (D2). D2 converts the thyroid hormone thyroxine (T4) to its more active form, triiodothyronine (T3). T3 then increases the expression of uncoupling protein 1 (UCP1), leading to increased thermogenesis and energy expenditure. This effect can contribute to the prevention of diet-induced obesity.[6]

Quantitative Data

The following tables summarize available quantitative data regarding the interaction of glycocholic acid and related bile acids with FXR and TGR5, and their downstream effects.

Table 1: Receptor Activation by Bile Acids

| Bile Acid | Receptor | Parameter | Value | Reference |

| Cholic Acid | TGR5 | EC50 | 7.7 µM | [7] |

| Glycocholic Acid | TGR5 | Activity | Weak activator | [11] |

| Chenodeoxycholic Acid (CDCA) | FXR | EC50 | ~50 µM | [12] |

| Cholic Acid | FXR | Activity | Weaker than CDCA | [4] |

Table 2: Effects of Cholic Acid on Lipid and Gene Expression

| Treatment | Parameter | Model | Change | Reference |

| Cholic Acid (15 mg/kg/day) | Plasma Triglycerides | Hyperlipoproteinemia type IV patients | Decreased in 6 of 8 patients | [13] |

| Cholic Acid | Hepatic apoA-I mRNA | Mice | 30% decrease | [14] |

| Cholic Acid | Plasma HDL | Mice | 35% decrease | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of glycocholic acid's mechanism of action.

FXR Reporter Gene Assay

This assay is used to determine the ability of glycocholic acid to activate FXR and induce the expression of a reporter gene.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and antibiotics

-

FXR expression vector (e.g., pCMV-FXR)

-

FXRE-luciferase reporter vector (e.g., pGL4.2-FXRE)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of glycocholic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of glycocholic acid to generate a dose-response curve and determine the EC50 value.

TGR5-Mediated cAMP Assay

This assay measures the ability of glycocholic acid to activate TGR5 and increase intracellular cAMP levels.

Materials:

-

CHO-K1 cells stably expressing TGR5

-

F-12K medium supplemented with 10% FBS and antibiotics

-

This compound

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Plate reader

Procedure:

-

Cell Seeding: Seed TGR5-expressing CHO-K1 cells in a 96-well plate and grow to confluency.

-

Treatment: Replace the medium with serum-free medium containing various concentrations of glycocholic acid. Include a positive control (e.g., a known TGR5 agonist) and a vehicle control.

-

Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of glycocholic acid to generate a dose-response curve.

GLP-1 Secretion Assay from STC-1 Cells

This assay assesses the effect of glycocholic acid on the secretion of GLP-1 from the murine intestinal L-cell line, STC-1.[11]

Materials:

-

STC-1 cells

-

DMEM with high glucose, supplemented with 10% FBS and antibiotics

-

This compound

-

Krebs-Ringer bicarbonate buffer (KRB)

-

GLP-1 ELISA kit

Procedure:

-

Cell Seeding: Seed STC-1 cells in a 24-well plate and grow to 80-90% confluency.

-

Starvation: Wash the cells with PBS and then incubate in serum-free DMEM for 2 hours.

-

Stimulation: Wash the cells with KRB buffer and then incubate with KRB buffer containing different concentrations of glycocholic acid for 2 hours.

-

Sample Collection: Collect the supernatant, centrifuge to remove cell debris, and store at -80°C until analysis.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo Mouse Study of Lipid Profile

This protocol outlines a general procedure to assess the effect of glycocholic acid on plasma lipid profiles in a mouse model.

Materials:

-

Male C57BL/6J mice

-

Standard chow diet

-

This compound

-

Vehicle (e.g., water or saline)

-

Blood collection supplies

-

Clinical chemistry analyzer or enzymatic assay kits for cholesterol and triglycerides

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

-

Grouping: Randomly divide the mice into a control group and a glycocholic acid treatment group.

-

Treatment: Administer glycocholic acid (e.g., 100 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a predetermined period (e.g., 4 weeks).

-

Blood Collection: Collect blood samples from the mice at baseline and at the end of the treatment period after an overnight fast.

-

Plasma Analysis: Separate plasma and measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using a clinical chemistry analyzer or specific enzymatic assay kits.

-

Data Analysis: Statistically compare the lipid profiles between the control and treatment groups to determine the effect of glycocholic acid.

Conclusion

This compound is a critical regulator of lipid metabolism, exerting its effects through the complex interplay of FXR and TGR5 signaling pathways. Its ability to modulate bile acid synthesis, cholesterol homeostasis, and triglyceride levels underscores its potential as a therapeutic target for a range of metabolic disorders, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced mechanisms of glycocholic acid and to explore its therapeutic applications. Future research should focus on elucidating the precise quantitative contributions of glycocholic acid to the activation of FXR and TGR5 in various tissues and disease states to fully harness its therapeutic potential.

References

- 1. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STC-1 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of hypoxia on GLP-1 secretion – an in vitro study using enteroendocrine STC-1 -cells as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose-response of five bile acids on serum and liver bile Acid concentrations and hepatotoxicty in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.au.dk [pure.au.dk]

- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary cholic acid lowers plasma levels of mouse and human apolipoprotein A-I primarily via a transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycocholic Acid Hydrate: A Comprehensive Technical Guide on its Discovery, History, and Scientific Advancements

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocholic acid, a conjugated bile acid, has transitioned from a simple digestive aid to a molecule of significant interest in metabolic regulation and drug development. This technical guide provides an in-depth exploration of the discovery and history of glycocholic acid hydrate research. It summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its critical signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of the current understanding and future potential of this compound.

Introduction

Glycocholic acid is a bile acid formed in the liver through the conjugation of cholic acid with the amino acid glycine.[1][2] It is a primary bile acid in humans and plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[2][3][4] Beyond its classical role in digestion, recent research has unveiled its function as a signaling molecule, modulating various metabolic pathways primarily through the activation of nuclear and G-protein coupled receptors.[1][4][5] This has spurred growing interest in its therapeutic potential for a range of conditions, including metabolic disorders and certain cancers.[1][2][6] this compound is the hydrated form of this bile acid and is commonly used in research and pharmaceutical applications.[3][7][8]

History of Discovery and Research Milestones

The study of bile acids dates back to the 19th century, with the isolation of cholic acid in 1848 marking a significant milestone.[9] The subsequent identification of various bile acids, including the conjugated forms, laid the foundation for understanding their physiological roles. Norman and Sjövall's work in the mid-20th century was pivotal in distinguishing between primary bile acids, synthesized in the liver, and secondary bile acids, which are products of metabolism by intestinal bacteria.[10] A significant turning point in bile acid research was the discovery of their signaling properties, particularly the identification of the farnesoid X receptor (FXR) as a nuclear receptor for bile acids in 1999.[4][10] This discovery transformed the perception of bile acids from mere detergents to key regulators of gene expression involved in lipid, glucose, and energy homeostasis.[4] More recently, the G protein-coupled receptor TGR5 was also identified as a bile acid receptor, further expanding the known signaling capabilities of these molecules.[4][9]

Physicochemical Properties

A comprehensive summary of the physicochemical properties of glycocholic acid and its hydrate form is presented in the tables below, compiled from various chemical and scientific databases.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | Cholylglycine hydrate, N-(Carboxymethyl)-3α,7α,12α-trihydroxy-5β-cholan-24-amide hydrate | [3] |

| CAS Number | 475-31-0 (anhydrous) | [3] |

| Molecular Formula | C₂₆H₄₃NO₆ (anhydrous) | [3][11] |

| Molecular Weight | 465.63 g/mol (anhydrous) | [3][11] |

| Appearance | White to off-white crystalline powder | [3][7] |

| Melting Point | 130 °C (decomposes)[1][7], 165-168 °C (anhydrous)[7], 166.5 °C[11] | [1][7][11] |

| Solubility | Slightly soluble in water; soluble in hot water and organic solvents.[1][7] 329.9 mg/L (20 °C)[7] | [1][7] |

| Optical Rotation | [α]²⁰/D = +28.0° to +32.5° (c=7.5 in 95% EtOH) | [3] |

| pKa | 3.0 - 4.0 (water suspension) | [1] |

Table 2: Computed Properties of Glycocholic Acid

| Property | Value | Source |

| Molecular Weight | 465.6 g/mol | [11] |

| XLogP3 | 2.9 | [11] |

| Hydrogen Bond Donor Count | 5 | [11] |

| Hydrogen Bond Acceptor Count | 7 | [11] |

| Rotatable Bond Count | 6 | [11] |

| Exact Mass | 465.30903809 Da | [11] |

| Monoisotopic Mass | 465.30903809 Da | [11] |

| Topological Polar Surface Area | 128 Ų | [12] |

| Heavy Atom Count | 33 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and extraction of glycocholic acid, as well as a common biological assay used to assess its effects.

Chemical Synthesis of Glycocholic Acid (Mixed Anhydride Method)

The mixed anhydride method is a widely used and efficient procedure for the synthesis of glycocholic acid.[1][13][14]

Objective: To synthesize glycocholic acid by forming a mixed anhydride of cholic acid, followed by aminolysis with a glycine ester and subsequent hydrolysis.

Materials:

-

Cholic acid

-

Acetone (or aqueous acetone)

-

Triethylamine (or another suitable base)

-

Ethyl chloroformate (or other alkyl chloroformate)

-

Glycine ethyl ester hydrochloride

-

Aqueous sodium hydroxide (or potassium hydroxide)

-

Hydrochloric acid

-

Ethyl acetate

-

Water

Procedure:

-

Formation of the Mixed Anhydride:

-

Suspend cholic acid in acetone or aqueous acetone in the presence of a base such as triethylamine.

-

Cool the suspension to 0-5 °C.

-

Slowly add an alkyl chloroformate (e.g., ethyl chloroformate) to the reaction mixture while maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride of cholic acid.[13]

-

-

Aminolysis:

-

Prepare an aqueous solution of a glycine ester (e.g., glycine ethyl ester from its hydrochloride salt).

-

Add the aqueous solution of the glycine ester to the suspension of the mixed anhydride of cholic acid.

-

Stir the resulting solution for approximately 12 hours to facilitate the aminolysis reaction, yielding the ester of glycocholic acid (glycocholic acid ethyl ester).[13]

-

-

Hydrolysis and Precipitation:

-

Filter the suspension and wash the collected solid with a water/acetone mixture.

-

Treat the ester of glycocholic acid with an aqueous solution of sodium hydroxide or potassium hydroxide to hydrolyze the ester.

-

After hydrolysis, acidify the solution with hydrochloric acid to a pH between 2.0 and 2.5 to precipitate pure glycocholic acid.[15]

-

The wet product can be dried under vacuum at 50-60 °C.[15]

-

Extraction of Glycocholic Acid from Biological Samples (e.g., Bile)

This protocol outlines the general steps for extracting glycocholic acid from biological matrices.[1]

Objective: To extract and purify glycocholic acid from a complex biological mixture.

Materials:

-

Bile sample

-

Chloroform

-

Methanol

-

Ethanol

-

Activated carbon

-

Sodium chloride

-

Dehydrating agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Raw Material Preparation and Protein Removal:

-

Thaw the bile sample on ice.

-

Extract the bile acids using a mixture of chloroform and methanol.[16]

-

Remove proteins from the sample, for example, by precipitation with ethanol.

-

-

Decolorization Treatment:

-

Treat the extract with activated carbon to remove pigments and other colored impurities.

-

-

Ethanol Recovery and Salting Out:

-

Recover the ethanol from the solution, for instance, by evaporation.

-

Perform a salting-out step using a salt like sodium chloride to precipitate the bile acids.

-

-

Extraction and Dehydration:

-

Extract the precipitated bile acids into a suitable organic solvent.

-

Dehydrate the organic extract using a dehydrating agent like anhydrous sodium sulfate.

-

-

Separation, Purification, and Identification:

In Vitro Farnesoid X Receptor (FXR) Activation Assay

This assay is used to determine the ability of glycocholic acid to activate the farnesoid X receptor.

Objective: To quantify the activation of FXR by glycocholic acid in a cell-based reporter assay.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or HepG2)

-

Expression plasmids for human FXR and its heterodimeric partner, retinoid X receptor (RXR)

-

A reporter plasmid containing a firefly luciferase gene under the control of a promoter with bile acid response elements (BAREs)

-

A control plasmid expressing Renilla luciferase for normalization

-

Cell culture medium and supplements

-

Transfection reagent

-

Glycocholic acid (test compound)

-

GW4064 (a potent synthetic FXR agonist, as a positive control)

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate media and conditions.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with the FXR, RXR, and luciferase reporter plasmids using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of glycocholic acid, the positive control (GW4064), and a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the dose-response curve and determine the EC₅₀ value for glycocholic acid.

-

Signaling Pathways and Mechanisms of Action

Glycocholic acid exerts its effects through various signaling pathways. The most well-characterized are the FXR and TGR5 pathways.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that acts as a sensor for bile acids.[1] Upon binding of glycocholic acid, FXR forms a heterodimer with RXR and binds to BAREs in the promoter regions of target genes, thereby regulating their transcription.[18] This pathway is crucial for maintaining bile acid homeostasis, as well as regulating lipid and glucose metabolism.[1][18] For instance, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[18]

Caption: FXR signaling pathway activated by Glycocholic Acid.

Takeda G protein-coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is a cell surface receptor that is also activated by bile acids, including glycocholic acid.[1] Activation of TGR5 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling cascades. This pathway is involved in energy expenditure, glucose homeostasis, and anti-inflammatory responses.

Caption: TGR5 signaling pathway initiated by Glycocholic Acid.

PI3K/AKT Signaling Pathway in Cancer

Recent studies have implicated glycocholic acid in the regulation of the PI3K/AKT signaling pathway, particularly in the context of cancer.[1] It has been shown that glycocholic acid may inhibit the expression of this pathway in Treg cells within the tumor microenvironment, thereby promoting tumor cell apoptosis.[1]

Caption: Inhibition of PI3K/AKT pathway by Glycocholic Acid.

Clinical Research and Applications

Glycocholic acid has been investigated for its therapeutic potential in various clinical settings.

Table 3: Summary of Key Clinical Research on Glycocholic Acid

| Indication | Study Phase | Key Findings | Reference |

| Inborn Errors of Bile Acid Synthesis (BAAT Deficiency) | Phase 3 | Oral glycocholic acid (10-15 mg/kg/day) was found to be safe and effective in improving fat-soluble vitamin absorption and growth in patients with bile acid amidation defects.[1][19][20][21][22] | [1][19][20][21][22] |

| Cholestasis | - | Elevated serum levels of glycocholic acid are a sensitive indicator of liver cell dysfunction and cholestasis. | [1] |

| Cancer | Preclinical | Showed potential in inhibiting the growth of breast cancer cells, with a tumor inhibition rate of 42.83% in a mouse model.[1] | [1] |

Glycocholic acid is also widely used as a pharmaceutical excipient to enhance the solubility and bioavailability of poorly soluble drugs due to its amphiphilic nature and ability to form micelles.[1][3][23]

Future Perspectives

Research on glycocholic acid is still in a relatively early stage, with significant opportunities for further exploration.[1] Future research should focus on optimizing its synthesis processes to improve efficiency and reduce costs.[1] Further in-depth studies are needed to elucidate the specific molecular mechanisms underlying its diverse pharmacological effects. The development of novel formulations and drug delivery systems utilizing glycocholic acid as an excipient holds considerable promise for improving the therapeutic efficacy of a wide range of drugs.[1][3]

Conclusion

This compound has evolved from a fundamental component of digestion to a multifaceted signaling molecule with significant therapeutic and pharmaceutical potential. This guide has provided a comprehensive overview of its discovery, physicochemical properties, synthesis, and biological activities. The detailed experimental protocols and visual representations of its signaling pathways offer valuable resources for researchers and drug development professionals. As our understanding of the intricate roles of bile acids in health and disease continues to expand, glycocholic acid is poised to play an increasingly important role in the development of novel therapeutic strategies.

References

- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 2. Glycocholic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Cholic acid - a signaling molecule - biocrates life sciences gmbh [biocrates.com]

- 5. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C26H45NO7 | CID 24856164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 14. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 15. Glycocholic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Bile acid preparation [bio-protocol.org]

- 17. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. GlycoCholic Acid Treatment for Patients With Inborn Errors in Bile Acid Synthesis [ctv.veeva.com]

- 21. Treatment of bile acid amidation defects with glycocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Treatment of Bile Acid Amidation Defects with Glycocholic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

Glycocholic Acid Hydrate: An Endogenous Metabolite at the Crossroads of Metabolism and Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycocholic acid hydrate, a conjugated primary bile acid, has emerged as a critical endogenous metabolite, extending its role far beyond the simple digestion of fats. Traditionally recognized for its function in emulsifying dietary lipids, recent scientific inquiry has illuminated its multifaceted involvement in complex signaling pathways that govern glucose homeostasis, lipid metabolism, and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its synthesis, physiological functions, and its intricate role as a signaling molecule through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Furthermore, this document details established experimental protocols for the quantification of glycocholic acid and presents key quantitative data in a structured format to facilitate research and development in this burgeoning field.

Introduction

Glycocholic acid is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine.[1][2] This process increases its water solubility, a critical property for its function in the aqueous environment of the small intestine.[3] As a primary bile acid, its canonical role is to aid in the emulsification, digestion, and absorption of dietary fats and fat-soluble vitamins.[1][4] However, the scientific community now recognizes that bile acids, including glycocholic acid, are potent signaling molecules with systemic effects.[5][6] They function as ligands for nuclear receptors and G protein-coupled receptors, thereby regulating the expression of numerous genes involved in metabolic pathways.[7][8]

Elevated or depleted levels of glycocholic acid have been implicated in a variety of pathological conditions, including chronic liver diseases, metabolic syndrome, and certain cancers.[9][10][11] Consequently, understanding the precise roles of glycocholic acid as an endogenous metabolite is of paramount importance for the development of novel therapeutic strategies.

Physicochemical Properties and Synthesis

This compound is the hydrated form of glycocholic acid. Its chemical formula is C26H43NO6, with a molecular weight of 465.62 g/mol .[3]

In vivo synthesis of glycocholic acid occurs primarily in the liver via two main pathways for the synthesis of its precursor, cholic acid, from cholesterol:

-

The Classical (Neutral) Pathway: This is the major pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).

-

The Alternative (Acidic) Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1).

Following the synthesis of cholic acid, it is conjugated with glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) to form glycocholic acid.[3]

Quantitative Data

The concentration of glycocholic acid in biological fluids is a key indicator of hepatobiliary function and metabolic health.[3] Below are tables summarizing quantitative data from various studies.

Table 1: Serum Glycocholic Acid Concentrations in a Healthy Adult Population

| Parameter | Mean Concentration (ng/mL) | 95% Confidence Interval (ng/mL) |

| Glycocholic Acid | 409.6 | 72.5–1217.8 |

Data adapted from a study on bile acid quantification by liquid chromatography–tandem mass spectrometry.[12]

Table 2: Linearity of Glycocholic Acid Detection by HPLC

| Concentration Range (µg/mL) | Linearity (Correlation) |

| 0.15625–10.0 | Good linear relationship with peak area |

Data from a study establishing an HPLC method for serum glycocholic acid detection.[3]

Table 3: Detection Limits of Glycocholic Acid by HPLC-MS/MS

| Parameter | Concentration (ng/mL) |

| Detection Limit | 0.25 - 0.45 |

| Quantification Limit | 0.84 - 1.49 |

Data from a study establishing an HPLC-MS/MS method for the detection of six bile acids.[3]

Signaling Pathways

Glycocholic acid exerts its signaling effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[3][7]

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and plays a central role in bile acid homeostasis.[7] Glycocholic acid can activate FXR, leading to the regulation of genes involved in bile acid synthesis, transport, and metabolism.[3]

Caption: FXR Signaling Pathway Activation by Glycocholic Acid

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and immune cells.[3] Activation of TGR5 by bile acids, including glycocholic acid, has been linked to the regulation of energy expenditure and inflammation.[3][13]

Caption: TGR5 Signaling Pathway Activation by Glycocholic Acid

Experimental Protocols

Accurate quantification of glycocholic acid in biological matrices is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its high sensitivity and specificity.[12]

Sample Preparation from Serum/Plasma

This protocol is a generalized procedure based on common protein precipitation methods.[14][15][16]

Caption: Serum/Plasma Sample Preparation Workflow

Methodology:

-

Sample Collection: Obtain serum or plasma samples using standard phlebotomy procedures.

-

Internal Standard Addition: To a 50 µL aliquot of the sample, add an internal standard solution (e.g., deuterated glycocholic acid) to correct for matrix effects and variations in sample processing.[15]

-

Protein Precipitation: Add a protein precipitating agent, such as ice-cold methanol or acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume.[14][15]

-

Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for a sufficient time to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

-

Drying and Reconstitution (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., 50% methanol in water) to concentrate the sample.[17]

LC-MS/MS Analysis

The following are representative conditions for the analysis of glycocholic acid. Specific parameters may need to be optimized based on the instrument and column used.[12][15]

Table 4: Representative LC-MS/MS Parameters for Glycocholic Acid Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[15] |

| Mobile Phase A | Water with 0.1% formic acid[15] |

| Mobile Phase B | Methanol/Acetonitrile (2:1, v/v) with 0.1% formic acid[15] |

| Flow Rate | 0.3 mL/min[15] |

| Column Temperature | 40 °C[15] |

| Injection Volume | 10 µL[15] |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[12] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V[15] |

| Temperature | 450 °C[15] |

Role in Disease

Liver Disease

Serum levels of glycocholic acid are a sensitive indicator of liver function.[3] In conditions such as chronic active hepatitis, liver cirrhosis, and cholestasis, impaired hepatic uptake and excretion lead to elevated systemic concentrations of glycocholic acid.[9] In cholestatic liver disease, glycocholic acid has been shown to promote liver fibrosis by up-regulating the expression of connective tissue growth factor in hepatocytes.[18]

Metabolic Syndrome

The role of glycocholic acid in metabolic syndrome is complex and appears to be context-dependent. Through its action on FXR and TGR5, it can influence glucose and lipid metabolism.[6][19] Some studies suggest that alterations in the bile acid pool, including glycocholic acid levels, are associated with insulin resistance and obesity.[11] However, the precise causal relationships are still under investigation.

Conclusion

This compound is a pivotal endogenous metabolite with a dual role in digestion and metabolic regulation. Its function as a signaling molecule through FXR and TGR5 pathways highlights its importance in maintaining metabolic homeostasis. The ability to accurately quantify glycocholic acid using techniques like LC-MS/MS is essential for advancing our understanding of its physiological and pathological roles. Further research into the intricate signaling networks modulated by glycocholic acid holds significant promise for the development of novel diagnostics and therapeutics for a range of metabolic and liver diseases.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile Acids, Obesity, and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycocholic acid in chronic active hepatitis and mild liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 17. agilent.com [agilent.com]

- 18. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Glycocholic Acid Hydrate in Metabolic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycocholic acid (GCA), a primary conjugated bile acid, has emerged as a significant signaling molecule in the regulation of metabolic homeostasis. Beyond its classical role in dietary lipid absorption, GCA interacts with key nuclear and cell surface receptors, influencing glucose and lipid metabolism, and inflammatory responses. Dysregulation of GCA levels has been associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. This technical guide provides a comprehensive overview of the role of GCA in metabolic diseases, detailing its mechanisms of action, relevant signaling pathways, and experimental methodologies for its investigation.

Data Presentation: Glycocholic Acid in Metabolic Disease

Quantitative analysis of circulating bile acids has revealed significant alterations in GCA concentrations in patients with metabolic disorders compared to healthy individuals.

| Table 1: Circulating Glycocholic Acid (GCA) Levels in NAFLD Patients versus Healthy Controls | ||

| Study Population | GCA Concentration (Median, p-value) | Reference |

| Persons with NAFLD | Significantly higher (p=0.002) | [1] |

| Women with NAFLD | Significantly elevated compared to healthy controls | [2][3] |

| Men with NAFLD | Elevated, but not significantly altered in total BA fractions | [2][3] |

| Table 2: Association of 12α-Hydroxylated Bile Acids (including GCA) with Insulin Resistance | ||

| Patient Cohort | Finding | Reference |

| Healthy Subjects | Insulin resistance is associated with increased plasma levels of 12α-hydroxylated bile acids (including GCA). | [4][5] |

| Non-obese human volunteers | Insulin resistance is associated with increased plasma levels of 12α-hydroxylated bile acids. | [6] |

| Individuals with Insulin Resistance | Higher ratios of 12α-hydroxylated/non-12α-hydroxylated bile acids are associated with lower insulin sensitivity and higher plasma triglycerides. | [4] |

Signaling Pathways of Glycocholic Acid

GCA exerts its metabolic effects primarily through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.

FXR Signaling Pathway

Activation of FXR by GCA in the liver and intestine initiates a cascade of events that regulate bile acid synthesis, and glucose and lipid metabolism. In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7] This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to further suppress CYP7A1 expression.

TGR5 Signaling Pathway

TGR5 is a cell surface receptor expressed in various tissues, including enteroendocrine L-cells in the intestine. Activation of TGR5 by GCA stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This, in turn, activates Protein Kinase A (PKA), which promotes the secretion of glucagon-like peptide-1 (GLP-1).[8][10][11] GLP-1 is a crucial incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, thereby improving glucose tolerance.

Experimental Protocols

Protocol 1: Quantification of Glycocholic Acid in Serum by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of GCA in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: a. Thaw serum samples on ice. b. To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-GCA). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium acetate in water/acetonitrile).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 10% to 90% B over 10 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Negative electrospray ionization (ESI-).

- Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for GCA (e.g., m/z 464.3 → 74.1) and the internal standard.

- Optimize cone voltage and collision energy for maximum sensitivity.

3. Data Analysis: a. Quantify GCA concentrations by comparing the peak area ratio of GCA to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Protocol 2: In Vitro FXR Activation Reporter Assay

This protocol describes a cell-based reporter assay to assess the ability of GCA to activate the farnesoid X receptor (FXR).

1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. b. Co-transfect cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

2. Compound Treatment: a. 24 hours post-transfection, seed the cells into a 96-well plate. b. Treat the cells with varying concentrations of GCA (e.g., 0.1 µM to 100 µM) or a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control (e.g., DMSO). c. Incubate for 18-24 hours.

3. Luciferase Assay: a. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold induction of luciferase activity for each GCA concentration relative to the vehicle control. c. Plot the fold induction against the GCA concentration to determine the dose-response curve and calculate the EC50 value.

Protocol 3: In Vivo Study of GCA in a Diet-Induced Obese Mouse Model

This protocol details an in vivo experiment to evaluate the effects of GCA on metabolic parameters in a mouse model of diet-induced obesity.

1. Animal Model and Diet: a. Use male C57BL/6J mice, 6-8 weeks old. b. Acclimatize the mice for one week with ad libitum access to standard chow and water. c. Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group will be maintained on a standard chow diet.[1][12][13]

2. GCA Administration: a. After the diet-induced obesity period, divide the HFD-fed mice into two groups: HFD + Vehicle and HFD + GCA. b. Administer GCA (e.g., 10-50 mg/kg body weight) or vehicle (e.g., saline or corn oil) daily via oral gavage for 4-6 weeks.

3. Metabolic Phenotyping: a. Body Weight and Food Intake: Monitor weekly. b. Glucose Homeostasis:

- Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period.

- Oral Glucose Tolerance Test (OGTT): Perform after an overnight fast. Administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

- Insulin Tolerance Test (ITT): Perform after a 4-6 hour fast. Administer an insulin bolus (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, and 60 minutes. c. Serum and Tissue Analysis:

- At the end of the study, collect blood for the measurement of lipids (triglycerides, total cholesterol), and GCA levels.

- Collect liver and adipose tissue for histological analysis (H&E staining for steatosis) and gene expression analysis (e.g., qPCR for FXR and TGR5 target genes).

4. Data Analysis: a. Compare the metabolic parameters between the different treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion

Glycocholic acid hydrate is a key regulator of metabolic processes, with its dysregulation implicated in the pathophysiology of metabolic diseases. The signaling pathways of FXR and TGR5 represent promising therapeutic targets for these conditions. The experimental protocols detailed in this guide provide a framework for the preclinical investigation of GCA and its analogues, facilitating further research into their therapeutic potential for conditions such as NAFLD and type 2 diabetes. A deeper understanding of the intricate roles of GCA will be pivotal in the development of novel therapeutic strategies for metabolic disorders.

References

- 1. Diet-induced obesity murine model [protocols.io]

- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]